N-{[(3S)-3-Amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl}-2,4-difluorobenzamide is a potent and selective inhibitor of the serine/threonine kinase AKT, which plays a crucial role in the PI3K/AKT/mTOR pathway. [ [] ] This pathway is frequently dysregulated in various cancers, making AKT an attractive target for cancer research. N-{[(3S)-3-Amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl}-2,4-difluorobenzamide belongs to the class of ATP-competitive inhibitors, meaning it competes with ATP for binding to the active site of AKT. [ [] ] It exhibits high selectivity for AKT, showing minimal activity against other kinases, including the closely related protein kinase A (PKA). [ [] ] This selectivity allows researchers to specifically target AKT and study its role in various cellular processes without significant off-target effects.
PF-AKT400 is classified as a small molecule inhibitor targeting the AKT serine/threonine kinase pathway. It was developed as part of a medicinal chemistry optimization effort aimed at creating a more selective AKT inhibitor from an initial lead compound. The compound is identified by its CAS number 1004990-28-6 and has been studied for its pharmacological properties and therapeutic applications in oncology .
The synthesis of PF-AKT400 involves several key steps that focus on optimizing selectivity and potency against the AKT protein. While specific proprietary methods may not be publicly disclosed, general synthetic pathways for similar compounds typically include:
Technical parameters such as reaction temperatures, times, and solvent choices are critical for optimizing yield and purity but are often proprietary .
PF-AKT400's molecular structure is characterized by a specific arrangement of atoms that facilitates its interaction with the AKT kinase. Key features include:
The three-dimensional conformation of PF-AKT400 allows it to fit into the active site of the AKT kinase, inhibiting its activity effectively .
PF-AKT400 primarily functions through competitive inhibition of the AKT kinase. The chemical reactions involved can be summarized as follows:
These interactions significantly alter cellular responses in cancer cells, making PF-AKT400 a candidate for therapeutic intervention .
The mechanism of action of PF-AKT400 involves:
PF-AKT400 exhibits several notable physical and chemical properties:
These properties influence both its formulation for therapeutic use and its behavior within biological systems .
PF-AKT400 has significant potential applications in scientific research and clinical settings:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2